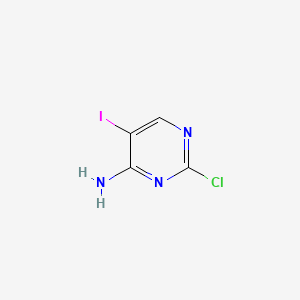

4-Amino-2-chloro-5-iodopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOUFDZSBRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661758 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597551-56-9 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring amino, chloro, and iodo groups on the pyrimidine core, provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1] |

| CAS Number | 597551-56-9 | [1] |

| Molecular Formula | C₄H₃ClIN₃ | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Physical Form | Yellow solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Storage | Recommended to be stored in a freezer. | [1] |

| Stability | Sensitive to light; should be stored in a dark place. | [1] |

| Commercial Purity | ≥97-98% | [1] |

Structural Features and Reactivity

The structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitutions at positions 2, 4, and 5 are key to its chemical reactivity.[1]

-

Amino Group (C4): The amino group at the 4-position can participate in hydrogen bonding and act as a nucleophile.[1]

-

Chloro Group (C2): The chlorine atom at the 2-position is a leaving group, making this site susceptible to nucleophilic aromatic substitution.

-

Iodo Group (C5): The iodine atom at the 5-position is highly reactive and serves as an excellent site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carbon-iodine bond is weaker compared to other carbon-halogen bonds, leading to greater reactivity in these transformations.[1]

The presence of these distinct functional groups allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.[1]

Caption: Reactivity sites of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not extensively published, the expected characteristics based on its structure and data from related compounds are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region (approximately δ 8.0-8.9 ppm). The protons of the amino group would likely show as a broad singlet in the range of δ 3.5-4.0 ppm.[1]

-

¹³C NMR: The spectrum would show distinct signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached functional groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, typically in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak at m/z 255, corresponding to the molecular weight of the compound. The isotopic patterns for chlorine and iodine would also be observable.

Experimental Protocols

Caption: General workflow for synthesis and purification.

General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine

Given the utility of the iodo group for cross-coupling, a general protocol for a Suzuki-Miyaura reaction is provided as an example of its application. This protocol can be adapted for this compound.

-

Reaction Setup: To a dry Schlenk tube, add the halopyrimidine (1.0 equiv.), the desired boronic acid or boronic acid ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.[2]

-

Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.[2]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[3] Monitor the reaction progress using a suitable analytical technique like TLC, GC-MS, or LC-MS.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[2]

Purification of Aminopyrimidines

Purification of polar aminopyrimidine compounds can be challenging. A common method is crystallization.

-

Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath once crystals begin to form.[4]

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

Applications and Research Significance

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The halogenated positions provide synthetic handles for further functionalization through cross-coupling reactions, which is instrumental in generating diverse chemical libraries for drug discovery.[1]

-

Protein Degraders: This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[1]

-

Antimicrobial Development: Related 5-iodopyrimidine derivatives have shown antimicrobial activity, suggesting potential applications for this compound in the development of new antimicrobial agents.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Recommended Precautionary Measures:

-

Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a laboratory coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

Store in a well-ventilated place with the container tightly closed.

-

Keep in a cool, dark place away from light.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Amino-2-chloro-5-iodopyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring amino, chloro, and iodo substituents on a pyrimidine core, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules, including those used as protein degrader building blocks.[1] The precise characterization of its structure is paramount for understanding its reactivity, and for the rational design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine |

| CAS Number | 597551-56-9 |

| Molecular Formula | C₄H₃ClIN₃ |

| Molecular Weight | 255.44 g/mol |

| Appearance | Yellow solid |

| Solubility | Slightly soluble in water; soluble in organic solvents |

| Storage | Recommended to be stored in a freezer, protected from light |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the public domain, the expected data based on the analysis of closely related pyrimidine derivatives are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.0 - 8.5 | Singlet | Aromatic proton on the pyrimidine ring (H-6). |

| ~5.5 - 6.5 | Broad Singlet | Protons of the amino group (-NH₂). Exchangeable with D₂O. | |

| ¹³C | ~160 - 165 | Singlet | C4 (carbon bearing the amino group). |

| ~155 - 160 | Singlet | C2 (carbon bearing the chloro group). | |

| ~150 - 155 | Singlet | C6 (carbon bearing the aromatic proton). | |

| ~80 - 90 | Singlet | C5 (carbon bearing the iodo group). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 255/257 | Molecular ion peak. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observed. |

| [M-Cl]⁺ | 220 | Fragment corresponding to the loss of a chlorine atom. |

| [M-I]⁺ | 128/130 | Fragment corresponding to the loss of an iodine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (Amino group) |

| 1650 - 1600 | N-H | Bending (Amino group) |

| 1600 - 1450 | C=C, C=N | Aromatic ring stretching |

| 800 - 700 | C-Cl | Stretching |

| 600 - 500 | C-I | Stretching |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

-

Data Acquisition:

-

The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.

-

The sample is placed in the IR beam, and the spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from a pyrimidine precursor. A plausible synthetic route is outlined below.[1]

Caption: Synthetic pathway for this compound.

Experimental Workflow for Structure Elucidation

The logical workflow for the complete structure elucidation of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for structure elucidation.

Potential Biological Significance and Signaling Pathway Involvement

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with known biological activities, including as kinase inhibitors. The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based inhibitor might act.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-iodopyrimidine is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring amino, chloro, and iodo groups on a pyrimidine core, offers multiple reaction sites for the synthesis of complex molecules with diverse biological activities. The presence of the iodo and chloro substituents makes it particularly suitable for various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, key quantitative data, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClIN₃ | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| CAS Number | 597551-56-9 | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Storage | Store in a freezer, protected from light | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the direct iodination of 4-amino-2-chloropyrimidine. This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS).

Experimental Workflow

The synthesis can be broken down into the following key stages: reaction setup, work-up, and purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the iodination of substituted pyrimidines.[2]

Materials:

-

4-Amino-2-chloropyrimidine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Data Point | Value | Reference |

| Typical Yield | 70-90% | [3] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, Ar-H), 7.05 (br s, 2H, NH₂) | [1] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 160.5, 158.0, 155.5, 75.0 | General expectation for similar structures |

| IR (KBr, cm⁻¹) ν | 3400-3200 (N-H stretching), 1640 (C=N stretching) | [1] |

| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₄H₄ClIN₃⁺: 255.91; found: 255.9 | [1] |

Note: The ¹³C NMR data is an estimation based on the analysis of similar halogenated pyrimidine structures, as specific experimental data was not available in the cited literature.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct electrophilic aromatic substitution. The logical relationship between the reactants and the product is straightforward.

Caption: Reactant-product relationship in the synthesis.

Conclusion

The synthesis of this compound via direct iodination of 4-amino-2-chloropyrimidine is a reliable and efficient method for obtaining this valuable building block. The provided protocol and data serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The multi-functional nature of the target compound opens up a wide array of possibilities for the development of novel therapeutic agents.

References

- 1. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine (CAS Number: 597551-56-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing amino, chloro, and iodo substituents on the pyrimidine core, allows for regioselective modifications, making it a valuable scaffold for the synthesis of complex heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthetic applications, and experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 597551-56-9 | [1][2] |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1][2] |

| Molecular Formula | C₄H₃ClIN₃ | [1][2] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | [1][2] |

| InChIKey | RAMOUFDZSBRIGR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C(=NC(=N1)Cl)N)I | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The GHS hazard classifications are provided below, followed by recommended precautionary measures.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is in a freezer.[1]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Synthesis and Spectroscopic Data

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Spectroscopic Data (Predicted):

-

¹H NMR: A singlet for the pyrimidine proton is expected in the aromatic region (δ ~8.0-8.9 ppm), and a broad singlet for the amino protons (δ ~3.5-4.0 ppm) is anticipated.[1]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 255, corresponding to the molecular weight of the compound.[1]

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The differential reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions. The iodine at the C5 position is more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, while the chlorine at the C2 position can undergo nucleophilic aromatic substitution.[1]

Cross-Coupling Reactions

The presence of the iodo group at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

General Experimental Workflow for Cross-Coupling Reactions:

Caption: General workflow for cross-coupling reactions.

5.1.1. Suzuki Coupling

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide.

Representative Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

5.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Representative Experimental Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).

-

Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.).

-

Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Perform a standard aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

5.1.3. Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide.

Representative Experimental Protocol for Stille Coupling:

-

In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

-

Heat the reaction mixture at 80-120 °C for several hours to overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and perform a work-up, which may include a fluoride wash to remove tin byproducts.

-

Extract the product, dry the organic phase, and purify by chromatography.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrimidine scaffold can be incorporated as a core structure or as a recognition motif for the target protein.

General Workflow for PROTAC Synthesis:

Caption: General workflow for the synthesis of a PROTAC utilizing a pyrimidine building block.

The synthesis of a PROTAC using a pyrimidine building block typically involves a multi-step sequence where a linker is first attached to the pyrimidine core, followed by the coupling of an E3 ligase ligand. The specific reactions and conditions will vary depending on the nature of the linker and the E3 ligase ligand.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the field of drug discovery. Its distinct reactive sites allow for selective and controlled modifications, making it an ideal starting material for the synthesis of complex molecular architectures, including potent kinase inhibitors and innovative therapeutic modalities like PROTACs. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel pharmaceuticals.

References

4-Amino-2-chloro-5-iodopyrimidine molecular weight and formula

An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine

For researchers, scientists, and professionals in drug development, this compound is a key building block, particularly in the synthesis of targeted protein degraders and other novel therapeutics. Its unique substitution pattern with three different functional groups on the pyrimidine core offers versatile reactivity for constructing complex molecular architectures. This guide provides essential physicochemical data, a representative synthetic protocol, and a conceptual workflow for its application.

Physicochemical Properties and Identifiers

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety, and regulatory documentation.

| Property | Value |

| Molecular Formula | C₄H₃ClIN₃ |

| Molecular Weight | 255.44 g/mol [1] |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine[1] |

| CAS Number | 597551-56-9[1] |

| Physical Form | Yellow solid[1] |

| Purity (Commercial) | ≥97-98%[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents.[1] |

| Storage Conditions | Freezer, protect from light.[1] |

Synthetic Application: Suzuki Coupling Protocol

The presence of both chloro and iodo substituents makes this compound an excellent substrate for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical Suzuki coupling conditions, allowing for selective functionalization at the 5-position.

Below is a general experimental protocol for a Suzuki coupling reaction, which can be adapted for this compound.

Objective: To couple an arylboronic acid to the 5-position of the pyrimidine ring.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloro-5-arylpyrimidine.

Conceptual Workflow: Synthesis of a PROTAC Precursor

This compound is classified as a "Protein Degrader Building Block"[1]. The following diagram illustrates a conceptual workflow for its use in synthesizing a precursor for a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of a target protein.

Caption: Synthetic workflow for a PROTAC precursor.

References

Spectroscopic Data for 4-Amino-2-chloro-5-iodopyrimidine: A Technical Guide

This in-depth technical guide provides a summary of the expected spectroscopic data for the compound 4-Amino-2-chloro-5-iodopyrimidine. The information is targeted toward researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 2-chloro-5-iodopyrimidin-4-amine[1]

-

CAS Number: 597551-56-9[1]

-

Molecular Formula: C₄H₃ClIN₃[1]

-

Molecular Weight: 255.44 g/mol [1]

-

Physical Form: Yellow solid[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are based on typical ranges for similar halogenated pyrimidine structures.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~8.0 - 8.9 | Singlet | Corresponds to the proton on the pyrimidine ring (C6-H).[1] |

| ¹H | ~3.5 - 4.0 | Broad Singlet | Corresponds to the protons of the amino group (-NH₂).[1] |

| ¹³C | ~157 - 162 | - | Expected range for C2 carbon. |

| ¹³C | ~155 - 160 | - | Expected range for C4 carbon. |

| ¹³C | ~120 - 130 | - | Expected range for C6 carbon. |

| ¹³C | ~80 - 90 | - | Expected range for C5 carbon, significantly shifted by the iodine atom. |

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium to Strong | N-H stretching vibrations of the amino group.[1] |

| ~1650 | Medium | NH₂ scissoring mode. |

| ~1550 - 1600 | Medium to Strong | C=N and C=C stretching vibrations of the pyrimidine ring. |

| ~1000 - 1200 | Medium | C-N stretching vibrations. |

| ~600 - 800 | Medium to Strong | C-Cl stretching vibration. |

| ~500 - 600 | Medium | C-I stretching vibration. |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 255/257 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for one chlorine atom (approximately 3:1 ratio).[1] |

| 220 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 128 | [M-I]⁺ | Loss of the iodine atom. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To confirm the identity of the N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the amino protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The data will provide the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Workflow and Data Analysis Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

In-Depth Technical Guide: Purity and Stability of 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 4-Amino-2-chloro-5-iodopyrimidine, a key building block in pharmaceutical research and development. This document details the physicochemical properties, synthesis, purification, and analytical characterization of the compound. Furthermore, it outlines potential degradation pathways and provides protocols for assessing its purity and stability, crucial for its application in drug discovery and manufacturing.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C₄H₃ClIN₃ and a molecular weight of 255.44 g/mol .[1] It is characterized by a pyrimidine core substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 5-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of protein degraders and antimicrobials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 597551-56-9 | [1] |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1] |

| Molecular Formula | C₄H₃ClIN₃ | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Physical Form | Yellow solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Commercial Purity | ≥97-98% | [1] |

| Recommended Storage | Freezer, in a dark place | [1] |

| Stability | Sensitive to light | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from a pyrimidine precursor. While specific industrial protocols are proprietary, the general synthetic routes are well-established in the chemical literature.

General Synthesis Pathway

A common synthetic approach involves the following key transformations:

-

Iodination: Introduction of an iodine atom at the 5-position of a suitable pyrimidine precursor.

-

Chlorination: Replacement of a hydroxyl or other leaving group at the 2-position with a chlorine atom, often using reagents like phosphoryl chloride (POCl₃).[1]

-

Amination: Introduction of an amino group at the 4-position via nucleophilic aromatic substitution.[1]

Caption: General synthetic pathway for this compound.

Purification

Purification of the final product is critical to achieve the high purity required for pharmaceutical applications. Recrystallization from a suitable solvent or solvent mixture is a common method. The choice of solvent depends on the impurity profile and the solubility of the compound.

Analytical Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The proton of the pyrimidine ring typically appears as a singlet in the aromatic region, while the amino protons present as a broad singlet.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak at m/z 255, with characteristic isotopic patterns for chlorine.[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups. Characteristic bands for N-H stretching of the amino group are expected in the region of 3300-3500 cm⁻¹.[1]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

| ¹H NMR | Singlet for pyrimidine proton (~8.0-8.9 ppm), Broad singlet for NH₂ protons (~3.5-4.0 ppm) | [1] |

| Mass Spec. | Molecular ion peak at m/z 255 with characteristic isotopic pattern for Cl | [1] |

| FTIR | N-H stretching bands for the amino group (3300-3500 cm⁻¹) | [1] |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for identifying and quantifying any impurities.

This protocol is a general guideline and may require optimization for specific equipment and impurity profiles.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., mobile phase).

-

Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Caption: A typical workflow for HPLC purity analysis.

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and formulation development. The compound is known to be sensitive to light, and therefore, should be stored in a dark place.[1] Recommended storage is in a freezer to minimize degradation.[1]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Hydrolytic (Acidic) | 0.1 M HCl at elevated temperature (e.g., 60 °C) |

| Hydrolytic (Basic) | 0.1 M NaOH at elevated temperature (e.g., 60 °C) |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Dry heat (e.g., 80 °C) |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under stress conditions.

-

Hydrolysis: The chloro and amino groups on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated or deaminated impurities.

-

Oxidation: The amino group and the electron-rich pyrimidine ring could be susceptible to oxidation.

-

Photodegradation: The presence of iodo and chloro substituents, along with the aromatic pyrimidine ring, suggests a potential for photodegradation through radical mechanisms or other photochemical reactions.

Caption: Postulated degradation pathways for this compound.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis. Ensuring its high purity and understanding its stability are paramount for the successful development of safe and effective drug candidates. This guide has provided an overview of its key properties, synthesis, analytical control, and stability profile. The presented experimental approaches and data serve as a valuable resource for researchers and professionals working with this compound. It is recommended that specific, validated analytical methods be developed and comprehensive forced degradation studies be performed for any new application or formulation of this compound to ensure its quality and performance.

References

The Differential Reactivity of Chloro and Iodo Groups in 4-Amino-2-chloro-5-iodopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-iodopyrimidine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the differential reactivity of the two halogen substituents—a chloro group at the 2-position and an iodo group at the 5-position. This disparity in reactivity allows for selective and sequential functionalization of the pyrimidine core, enabling the synthesis of complex molecular architectures and diverse compound libraries for drug discovery programs.[1] This technical guide provides an in-depth analysis of the reactivity of the chloro and iodo groups in this compound, supported by experimental data from analogous systems, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.

The pyrimidine scaffold is a privileged structure in a multitude of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][3][4][5] The ability to selectively introduce substituents at the C2 and C5 positions of the 4-aminopyrimidine core is therefore a powerful strategy in the design and synthesis of novel therapeutic agents. This document serves as a comprehensive resource for chemists engaged in the synthesis and derivatization of pyrimidine-based compounds.

Core Principles of Reactivity

The selective functionalization of this compound is governed by the distinct electronic and steric environments of the C2 and C5 positions, as well as the inherent properties of the carbon-halogen bonds. Two primary classes of reactions are typically employed for the derivatization of this scaffold: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the halogen is primarily determined by the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[6] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step.[6] Consequently, the iodo group at the C5 position of this compound is the preferred site for selective cross-coupling reactions.

The position of the halogen on the pyrimidine ring also influences its reactivity in cross-coupling reactions. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[6] While the C5 position is inherently less reactive than the C2 or C4 positions, the exceptional lability of the C-I bond often overrides this positional effect, making the 5-iodo group the primary site of reaction in palladium-catalyzed transformations.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, such as pyrimidines, proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The reactivity in SNAr is influenced by the electron-withdrawing nature of the ring and the ability of the leaving group to depart. For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the transition state.

In the context of this compound, the chloro group at the C2 position is more susceptible to nucleophilic attack than the iodo group at the C5 position. The C2 and C4/C6 positions of the pyrimidine ring are more electron-deficient than the C5 position, making them more activated towards nucleophilic attack. Therefore, under SNAr conditions, selective substitution of the chloro group at the C2 position is generally observed.

Comparative Reactivity Data

While direct quantitative comparative studies on this compound are not extensively available in the reviewed literature, the well-established principles of halogen reactivity in cross-coupling and SNAr reactions, supported by data from analogous dihalopyrimidine systems, allow for a reliable prediction of its chemical behavior. The following tables summarize representative yields for selective reactions on related dihalopyrimidines, which serve as a guide for the expected outcomes with this compound.

Table 1: Representative Yields for Selective Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidines

| Substrate | Reaction Type | Coupling Partner | Catalyst System | Conditions | Position of Reaction | Yield (%) |

| 5-Bromo-2-chloropyrimidine | Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | C5 | High |

| 2,4-Dichloropyrimidine | Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, 24h | C4 | 85 |

| 2-Amino-4,6-dichloropyrimidine | Sonogashira | Terminal alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, rt | C6 | Good |

| 2,4-Diamino-6-iodopyrimidine | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | Not specified | C6 | Good |

Data compiled from analogous systems to infer reactivity. Direct comparative data for this compound is not available in the searched literature.

Table 2: Representative Yields for Selective Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines

| Substrate | Nucleophile | Conditions | Position of Reaction | Yield (%) |

| 2,4-Dichloropyrimidine | Secondary Amine | EtOH, reflux | C4 | High |

| 2,4-Dichloropyrimidine | Thiol | Not specified | C4 | High |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amine | Anhydrous propanol, triethylamine, microwave (120-140°C) | C4 | Good to Excellent |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Not specified | C4 | Good |

Data compiled from analogous systems to infer reactivity. Direct comparative data for this compound is not available in the searched literature.

Experimental Protocols

The following are detailed, representative experimental protocols for the selective functionalization of this compound based on established methodologies for similar substrates.

Selective Sonogashira Coupling at the C5-Iodo Position

Objective: To selectively couple a terminal alkyne at the C5 position, leaving the C2-chloro group intact.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-(alkynyl)pyrimidine.

Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

Objective: To selectively couple a boronic acid at the C5 position.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the boronic acid (1.1-1.5 equiv.) in the chosen solvent system.

-

Add the base (2.0-3.0 equiv.).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Selective Nucleophilic Aromatic Substitution at the C2-Chloro Position

Objective: To selectively substitute the C2-chloro group with a nucleophile, leaving the C5-iodo group intact.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., ethanol, propanol, or DMF)

Procedure:

-

Dissolve this compound (1.0 equiv.) in the anhydrous solvent in a sealed reaction vessel.

-

Add the amine nucleophile (1.1-2.0 equiv.) and the base (1.5-3.0 equiv.).

-

Heat the reaction mixture in a sealed tube or under microwave irradiation (typically 100-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2-substituted-4-amino-5-iodopyrimidine.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The distinct reactivity of the chloro and iodo substituents provides a predictable and controllable platform for the synthesis of a wide range of functionalized pyrimidines. The C5-iodo group readily participates in palladium-catalyzed cross-coupling reactions, while the C2-chloro group is amenable to nucleophilic aromatic substitution. This orthogonal reactivity allows for a stepwise and selective approach to the synthesis of complex, polysubstituted pyrimidine derivatives. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important scaffold in their drug discovery and development endeavors. Further exploration of ligand and catalyst systems may yet unlock even more refined control over the reactivity of this and similar halogenated heterocycles.

References

- 1. This compound (597551-56-9) for sale [vulcanchem.com]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Potential Biological Activities of 4-Amino-2-chloro-5-iodopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. Among the vast array of pyrimidine-based compounds, 4-Amino-2-chloro-5-iodopyrimidine stands out as a particularly versatile and promising building block for the synthesis of novel drug candidates.

This technical guide provides an in-depth overview of the potential biological activities of derivatives of this compound. The presence of three distinct functional groups—an amino group at the 4-position, a chloro group at the 2-position, and an iodo group at the 5-position—offers a rich platform for chemical modifications. The amino group can participate in hydrogen bonding interactions with biological targets, the chloro atom is a key site for nucleophilic substitution, and the iodo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactive sites enable the generation of diverse chemical libraries with a wide range of potential therapeutic applications, including anticancer, antiviral, antibacterial, and antifungal activities.

This document summarizes the available quantitative data on the biological activities of closely related pyrimidine derivatives, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to guide further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives through modifications at the 2-chloro and 5-iodo positions. The reactivity of these positions allows for the introduction of various substituents, leading to diverse chemical structures with potentially unique biological activities.

A general synthetic workflow for the derivatization of this compound is depicted below. This typically involves either nucleophilic substitution at the C2 position or a palladium-catalyzed cross-coupling reaction at the C5 position.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

This document provides detailed application notes and a general protocol for the Suzuki coupling of 4-Amino-2-chloro-5-iodopyrimidine with various arylboronic acids. The presence of two different halogen atoms on the pyrimidine ring, iodine and chlorine, allows for site-selective functionalization. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle facilitates selective coupling at the C5 position. This selectivity provides a straightforward route to novel 4-amino-5-aryl-2-chloropyrimidine derivatives, which are valuable intermediates in the development of new therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-I bond of this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes

Site-Selectivity

For dihalogenated pyrimidines containing both iodine and chlorine, the Suzuki coupling is expected to occur with high selectivity at the C5-iodo position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which makes the oxidative addition of the palladium catalyst to the C-I bond kinetically favored.[1][2] This inherent reactivity difference allows for the selective synthesis of 4-amino-5-aryl-2-chloropyrimidines, leaving the chlorine atom at the C2 position available for subsequent cross-coupling reactions or nucleophilic substitutions if desired.

Optimization of Reaction Conditions

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a screening of conditions may be necessary to achieve optimal yields. Below is a summary of commonly used conditions for Suzuki couplings of related halopyrimidines that can serve as a starting point for optimization.

Table 1: Recommended Starting Conditions for Optimization

| Component | Examples | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common and effective choice.[3] Pd(II) sources like Pd(OAc)₂ require a ligand. |

| Ligand | PPh₃, dppf, XPhos, SPhos | For Pd(II) precursors, phosphine ligands are necessary to form the active Pd(0) species. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. K₂CO₃ is a good first choice.[3][4] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3][4] |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific arylboronic acid and the chosen solvent system. |

Potential Side Reactions and Troubleshooting

-

Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring reagents are dry.

-

Dehalogenation: The starting material may lose a halogen atom. This can sometimes be suppressed by using milder reaction conditions or a different catalyst/ligand system. For iodo-derivatives, dehalogenation can be a competing side reaction.[5][6]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol describes a general procedure for the reaction with an arylboronic acid. The specific conditions may require optimization for each substrate.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times) to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various chloropyrimidines, providing a reference for expected yields under different conditions.

Table 2: Summary of Reported Suzuki Coupling Conditions for Chloropyrimidines

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | High |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 55 | 12 | 51 |

| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 80 | 5 | 85 |

Data synthesized from literature precedents for structurally related compounds.[3][4][7]

Visualizations

Caption: General scheme of the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and selective method for the arylation of this compound at the C5 position. The protocols and application notes presented here offer a solid foundation for researchers to synthesize novel 4-amino-5-aryl-2-chloropyrimidine derivatives. These compounds can serve as key building blocks in the discovery and development of new pharmaceuticals. Optimization of the reaction conditions for each specific arylboronic acid is recommended to achieve the best possible outcomes.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-5-iodopyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-chloro-5-iodopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure features a pyrimidine core substituted with an amino group at the 4-position, a chloro group at the 2-position, and an iodo group at the 5-position.[1] This substitution pattern provides multiple reaction sites for functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and protocols for conducting SNAr reactions on the 2-position of this compound with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) The SNAr reaction on the electron-deficient pyrimidine ring proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (C2). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyrimidine ring is temporarily disrupted in this step.[3] In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The electron-withdrawing nature of the two ring nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate.[4]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2-chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 4-Amino-2-chloro-5-iodopyrimidine. This trifunctionalized pyrimidine serves as a valuable starting material for the construction of diverse kinase inhibitor scaffolds, particularly those targeting key enzymes in signaling pathways implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) and Aurora kinases.

The strategic arrangement of the amino, chloro, and iodo substituents on the pyrimidine ring allows for a series of selective and sequential cross-coupling and amination reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki) enables regioselective functionalization at the 5-position. The remaining chloro group at the 2-position can then be displaced by a suitable amine, leading to the formation of a 2,4-diaminopyrimidine core, a common pharmacophore in many kinase inhibitors.

Core Structure and Synthetic Strategy

The general synthetic approach involves a two-step process to generate a 2,4-diaminopyrimidine scaffold with diversity elements at the 5-position and the 2-position.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of kinase inhibitors from this compound.

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with this compound at the C5 position.

Materials:

-

This compound

-

Terminal alkyne (e.g., ethynylbenzene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 4-amino-2-chloro-5-alkynylpyrimidine.

Protocol 2: Suzuki Coupling of this compound

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C5 position.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).

-

Add 1,4-dioxane (8 mL) and water (2 mL).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 4-amino-2-chloro-5-arylpyrimidine.

Protocol 3: Stille Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of an organostannane with this compound at the C5 position.[1][2][3][4][5]

Materials:

-

This compound

-

Organostannane (e.g., tributyl(phenyl)stannane)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure: